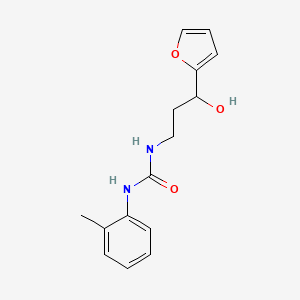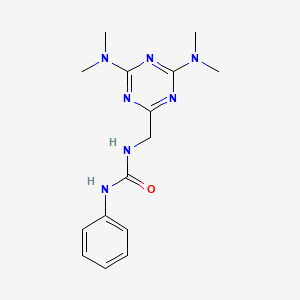methanone CAS No. 1114853-21-2](/img/structure/B2738828.png)
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
SGLT2 Inhibition for Diabetes Treatment
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: serves as an intermediate in the synthesis of Dapagliflozin, a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . SGLT2 inhibitors are promising antidiabetic agents that enhance glucose excretion by inhibiting renal glucose reabsorption. Dapagliflozin and related compounds have revolutionized diabetes management by lowering blood glucose levels without causing hypoglycemia. These inhibitors are particularly effective in type 2 diabetes patients.
Antiviral Activity
Indole derivatives, including compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , have been explored for their antiviral potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Although the specific antiviral mechanism remains to be fully elucidated, these compounds represent a fascinating avenue for further research.
Organic Synthesis and Medicinal Chemistry
The synthesis of complex organic molecules often relies on versatile intermediates like (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . Medicinal chemists use it as a building block to introduce the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety into drug candidates. This moiety is a key feature in several SGLT2 inhibitors, as exemplified by dapagliflozin and related compounds . Researchers can modify this scaffold to optimize drug properties such as potency, selectivity, and pharmacokinetics.
Chiral Resolution Strategies
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: exists as a racemate, comprising equal quantities of two enantiomers: ®-2 and (S)-2. Enantiomerically pure compounds are essential for pharmaceutical purposes, where high enantiomeric excess (e.e.) is often required. Researchers employ resolution-based strategies to separate these enantiomers efficiently and inexpensively. Techniques include crystallization, asymmetric alkylations, and other chiral separation methods .
Pharmacological Profiling
Researchers explore the pharmacological properties of compounds related to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Beyond SGLT2 inhibition, investigations may include metabolic stability, toxicity, and off-target effects. Profiling helps identify potential therapeutic applications and informs drug development strategies.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-3-15(4-11-19)23(27)22-14-26(18-8-5-16(24)6-9-18)20-13-17(25)7-12-21(20)31(22,28)29/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIEZUHVZMRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide](/img/structure/B2738745.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2,2-diphenylacetic acid](/img/no-structure.png)
![1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene](/img/structure/B2738747.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)
![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)
![3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2738753.png)
![2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide](/img/structure/B2738754.png)

![2-((2-(3,4-dimethylphenyl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2738757.png)

![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)

